D-(+)-Maltose monohydrate

Overview

Description

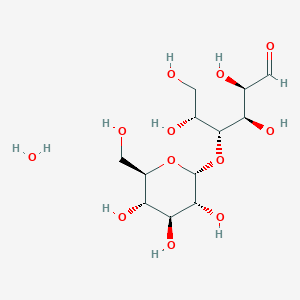

Maltose (hydrate), also known as malt sugar, is a disaccharide composed of two glucose molecules linked by an α(1→4) glycosidic bond. It is commonly found in germinating grains and is a key intermediate in the digestion of starch. Maltose is a reducing sugar and plays a significant role in various biological and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Maltose can be synthesized through the enzymatic hydrolysis of starch. The enzyme beta-amylase breaks down starch into maltose by cleaving the α(1→4) glycosidic bonds. This process typically occurs in germinating seeds and during the malting process in brewing .

Industrial Production Methods

Industrially, maltose is produced by the controlled hydrolysis of starch using enzymes such as beta-amylase and alpha-amylase. The process involves mixing starch with water and heating it to gelatinize the starch. Enzymes are then added to hydrolyze the starch into maltose. The resulting maltose solution is purified and crystallized to obtain maltose hydrate .

Chemical Reactions Analysis

Types of Reactions

Maltose undergoes several types of chemical reactions, including:

Hydrolysis: Maltose can be hydrolyzed into two glucose molecules by the enzyme maltase.

Oxidation: Maltose can be oxidized to form maltobionic acid.

Reduction: Maltose can be reduced to form maltitol, a sugar alcohol.

Common Reagents and Conditions

Hydrolysis: Enzyme maltase, water, and mild acidic conditions.

Oxidation: Oxidizing agents such as bromine water or nitric acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

Major Products Formed

Hydrolysis: Glucose.

Oxidation: Maltobionic acid.

Reduction: Maltitol.

Scientific Research Applications

Cell Culture

D-(+)-Maltose monohydrate is widely used in cell culture as a nutrient source. It supports the growth of various mammalian and insect cell lines. Studies have shown that maltose can be added to culture media at concentrations of 2.0 g/L to enhance cell viability and proliferation .

Key Benefits:

- Acts as an energy source for cells.

- Supports the growth of recombinant protein production systems.

- Enhances the yield of biologically active products in cultured cells.

Biochemical Studies

In biochemical research, maltose serves as a substrate for various enzymes, including maltase and α-amylase. These enzymes catalyze the hydrolysis of maltose into glucose, which is essential for metabolic studies .

Applications in Biochemistry:

- Used to study enzyme kinetics and mechanisms.

- Serves as a model substrate in glycosidase activity assays.

- Investigates metabolic pathways involving carbohydrate metabolism.

Brewing and Fermentation

Maltose is a critical component in brewing processes, particularly in the production of beer. It is produced during the malting of grains and serves as a fermentable sugar for yeast during fermentation .

Roles in Brewing:

- Provides fermentable sugars that yeast convert into alcohol and carbon dioxide.

- Contributes to the flavor profile and body of the beer.

- Enhances the sweetness and mouthfeel of fermented beverages.

Sweetener in Food Products

This compound is utilized as a natural sweetener in various food products due to its lower sweetness compared to sucrose (about one-third). It is often used in formulations targeting diabetic patients as it has a lower glycemic index than other sugars .

Food Product Applications:

- Used in baked goods, confectionery, and dairy products.

- Acts as a stabilizer and thickening agent in sauces and dressings.

Nutritional Supplements

In pharmaceutical formulations, this compound is used as an excipient or filler due to its excellent solubility and digestibility. It serves as a carbohydrate source in parenteral nutrition solutions for patients requiring supplemental energy intake .

Pharmaceutical Uses:

- Provides energy for patients unable to consume food orally.

- Acts as a carrier for active pharmaceutical ingredients (APIs) in solid dosage forms.

Drug Formulations

Maltose is also incorporated into various drug formulations to enhance stability and bioavailability. Its properties allow it to stabilize proteins and peptides during storage .

Key Benefits:

- Improves the shelf-life of sensitive compounds.

- Facilitates controlled release of medications.

Case Studies

Mechanism of Action

Maltose exerts its effects primarily through its hydrolysis into glucose by the enzyme maltase. This reaction occurs in the small intestine, where maltase cleaves the α(1→4) glycosidic bond, releasing two glucose molecules. These glucose molecules are then absorbed into the bloodstream and utilized for energy production .

Comparison with Similar Compounds

Maltose is similar to other disaccharides such as sucrose, lactose, and trehalose. it has unique properties that distinguish it from these compounds:

Sucrose: Composed of glucose and fructose linked by an α(1→2) glycosidic bond.

Lactose: Composed of glucose and galactose linked by a β(1→4) glycosidic bond.

Trehalose: Composed of two glucose molecules linked by an α(1→1) glycosidic bond.

Maltose’s unique α(1→4) glycosidic bond and its role as a reducing sugar make it distinct from these other disaccharides .

Biological Activity

D-(+)-Maltose monohydrate, a disaccharide composed of two glucose units linked by an α(1→4) glycosidic bond, is widely recognized for its biological activity and applications in various fields, including food science, pharmaceuticals, and biotechnology. This article explores its biological properties, mechanisms of action, applications in research and medicine, and relevant case studies.

- Molecular Formula : C₁₂H₂₂O₁₁·H₂O

- Molecular Weight : 360.32 g/mol

- CAS Number : 6363-53-7

- Solubility : Highly soluble in water; slightly soluble in alcohol; insoluble in ether.

- Melting Point : Approximately 106.15 °C (anhydrous) .

1. Stabilization of Biological Products

This compound is employed as a stabilizing agent in various biological products. Its role in stabilizing blood-derived products during fractionation is crucial for maintaining the integrity and biological activity of components such as immunoglobulins. Maltose helps prevent protein aggregation, which can compromise the efficacy of therapeutic agents like intravenous immunoglobulin (IVIG) solutions .

2. Substrate for Enzymatic Reactions

Maltose serves as a substrate for several enzymes, including:

- α-glucosidase : Catalyzes the hydrolysis of maltose to glucose.

- Maltase : Breaks down maltose into two glucose molecules.

- Maltose α-D-glucosyltransferase : Involved in the transfer of glucose units from maltose to other substrates.

These enzymatic reactions are significant in metabolic studies and carbohydrate metabolism research .

3. Cell Culture Applications

In cell and tissue culture, this compound is utilized as a nutrient source. It supports the growth of various cell types, including insect cells, making it valuable for recombinant protein production . Its ability to enhance cell viability and proliferation is attributed to its role as an energy source.

Case Study 1: Protein Stability in IVIG Solutions

A study demonstrated that the inclusion of this compound in IVIG formulations significantly reduced protein aggregation during storage. This stabilization was critical for ensuring consistent therapeutic efficacy and minimizing adverse effects associated with aggregated proteins .

Case Study 2: Maltose-Binding Proteins

Research investigating maltose-binding proteins revealed that this compound acts as a key substrate for studying transport systems related to disaccharides. The binding affinity of these proteins to maltose was essential for understanding their physiological roles in microbial systems .

Applications in Research

This compound is extensively used in biochemical research:

- Microbiology : As a carbon source in culture media for bacteria and yeast.

- Enzyme Studies : To characterize maltase and other related enzymes.

- Metabolic Pathway Analysis : In studies investigating carbohydrate metabolism .

Summary Table of Biological Activities

Properties

IUPAC Name |

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h1,4-12,14-21H,2-3H2;1H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDJFVFTHLOSDW-DNDLZOGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | Maltose monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18778 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6363-53-7 | |

| Record name | Maltose, monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6363-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maltose monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006363537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucose, 4-O-α-D-glucopyranosyl-, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALTOSE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM477EE40D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.